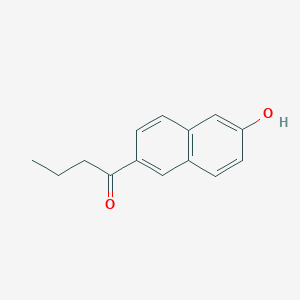

1-(6-Hydroxynaphthalen-2-yl)butan-1-one

Description

Contextual Significance within Phenolic Naphthalene (B1677914) and Aliphatic Ketone Chemistry

The structure of 1-(6-Hydroxynaphthalen-2-yl)butan-1-one is a confluence of two important chemical classes: phenolic naphthalenes and aliphatic ketones. Phenolic naphthalenes, such as β-naphthol and its derivatives, are crucial structural motifs in a wide array of functional compounds. rsc.org They are recognized for their applications as biomarkers, in molecular recognition, and as precursors to pharmaceutical agents and specialized polymers. rsc.org The hydroxyl group on the naphthalene ring system influences its electronic properties and provides a site for further chemical modification.

Aliphatic ketones, on the other hand, are fundamental building blocks in organic synthesis. The carbonyl group is a key functional group that participates in a vast number of chemical reactions, including nucleophilic additions, condensations, and reductions. The butyryl side chain in this compound introduces a flexible aliphatic component to the rigid aromatic naphthalene core. A closely related compound, 4-(6-hydroxynaphthalen-2-yl)butan-2-one, is a known metabolite of the drug Nabumetone. drugbank.com

The combination of these two functionalities in a single molecule creates a versatile platform for chemical exploration. The interplay between the electron-donating hydroxyl group and the electron-withdrawing ketone can lead to interesting reactivity patterns and the potential for the development of novel materials and biologically active compounds. Research into similar hydroxyphenyl ketones has shown their potential as antiplatelet agents, acting through the inhibition of cyclooxygenase activity. nih.gov

Historical Development and Evolution of Synthetic Methodologies for Related Naphthyl Ketone Derivatives

The synthesis of naphthyl ketones has a rich history, with the Friedel-Crafts acylation being a cornerstone reaction. nih.govscentspiracy.com This reaction typically involves the acylation of an aromatic compound, such as naphthalene, using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. nih.govscentspiracy.com Historically, the acylation of naphthalene often resulted in a mixture of isomers, with the α- and β-substituted products being formed. google.com For instance, the reaction of naphthalene with acetyl chloride in nitrobenzene (B124822) was reported to yield a mixture of α- and β-naphthyl methyl ketones. google.com

Over the years, significant efforts have been directed towards achieving regioselective synthesis of specific naphthyl ketone isomers. nih.govresearchgate.net Traditional Friedel-Crafts reactions on naphthalenes often lead to peri-substituted products, making the synthesis of certain regiochemically pure compounds challenging. nih.gov Researchers have explored various strategies to overcome these limitations, including the use of specific solvents and the pre-formation of a complex between the acylating agent and the catalyst. google.com For example, it was discovered that causing pre-formed complexes of acyl chlorides and Friedel-Crafts reagents to react with naphthalene in chloroparaffin (B33725) or bromoparaffin solvents could lead to the formation of substantially pure α-naphthyl ketones. google.com

The synthesis of substituted 2-acyl naphthalenes, in particular, has been described as non-trivial. researchgate.net Alternative synthetic routes, such as Dieckmann-type cyclization reactions, have been employed to produce substituted naphthalenes that can be further elaborated into the desired ketone derivatives. nih.govresearchgate.net These methods often involve the cyclization of a precursor molecule to form the naphthalene ring system, followed by functional group manipulations to introduce the acyl group. nih.govresearchgate.net The development of catalytic and regioselective Friedel-Crafts alkylation of naphthols has also provided a pathway to functionalized naphthol derivatives that could potentially be converted to the corresponding ketones. rsc.org

Contemporary Research Challenges and Future Scientific Avenues for this compound

While the fundamental chemistry of phenolic naphthalenes and aliphatic ketones is well-established, the specific compound this compound presents its own set of research challenges and opportunities. A primary challenge lies in the development of highly efficient and regioselective synthetic routes to this specific isomer. Fine-tuning reaction conditions to favor acylation at the 2-position of the 6-hydroxynaphthalene starting material over other possible positions is a key synthetic hurdle.

Future research avenues for this compound are diverse and promising. Its bifunctional nature makes it an attractive candidate for the synthesis of more complex molecules. The hydroxyl group can be used as a handle for further functionalization, such as etherification or esterification, to modulate the compound's properties. The ketone functionality can be a site for reactions to extend the carbon chain or to introduce new functional groups.

Furthermore, the potential biological activity of this compound and its derivatives is an area ripe for exploration. Given that related hydroxyphenyl ketones have shown interesting pharmacological properties, investigating the biological profile of this compound is a logical next step. This could involve screening for various activities, such as enzyme inhibition or receptor binding. The structural similarity to metabolites of existing drugs also suggests that it could be a valuable tool in metabolic studies. drugbank.comdrugbank.com

The compound could also serve as a monomer or a key building block in materials science. The rigid naphthalene unit and the reactive functional groups could be exploited in the synthesis of novel polymers, liquid crystals, or functional dyes with specific optical or electronic properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

110325-93-4 |

|---|---|

Molecular Formula |

C14H14O2 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

1-(6-hydroxynaphthalen-2-yl)butan-1-one |

InChI |

InChI=1S/C14H14O2/c1-2-3-14(16)12-5-4-11-9-13(15)7-6-10(11)8-12/h4-9,15H,2-3H2,1H3 |

InChI Key |

VFKBZAOTWQQXFH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=CC2=C(C=C1)C=C(C=C2)O |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 1 6 Hydroxynaphthalen 2 Yl Butan 1 One and Analogues

Approaches to Construct the 1-(Naphthalen-2-yl)butan-1-one (B94330) Scaffold

The assembly of the 1-(naphthalen-2-yl)butan-1-one core is a foundational step in the synthesis of the target compound. Several classical and modern synthetic methods can be employed to achieve this, each with its own advantages and limitations.

Regioselective Acylation of Naphthalene (B1677914) Derivatives

Friedel-Crafts acylation stands as a primary method for introducing the butanoyl group onto the naphthalene ring. The inherent reactivity of naphthalene towards electrophilic substitution dictates that acylation predominantly occurs at the more reactive α-position (C1). However, to achieve the desired 2-substitution pattern, starting with a 2-substituted naphthalene derivative that directs the incoming acyl group to the desired position is a common strategy. For instance, using a directing group at the 2-position can favor acylation at the 6-position, which can then be further manipulated.

Alternatively, the choice of solvent and catalyst can influence the regioselectivity. For example, performing the acylation in a solvent like nitrobenzene (B124822) can sometimes favor the formation of the β-substituted product due to the formation of a bulky complex between the acylating agent and the Lewis acid catalyst, which then preferentially attacks the less sterically hindered β-position.

A study on the acylation of 2-naphthols highlights the synthetic utility of these precursors. researchgate.net The reaction conditions for such transformations are crucial in determining the final product distribution.

Table 1: Regioselective Acylation of Naphthalene Derivatives

| Starting Material | Acylating Agent | Catalyst/Conditions | Major Product | Reference |

|---|---|---|---|---|

| Naphthalene | Butyryl chloride | AlCl₃ in CS₂ | 1-Butanoylnaphthalene | wikipedia.org |

| Naphthalene | Butyryl chloride | AlCl₃ in Nitrobenzene | 2-Butanoylnaphthalene | wikipedia.org |

| 2-Methoxynaphthalene | Butyryl chloride | AlCl₃ | 1-(6-Methoxy-naphthalen-2-yl)butan-1-one |

This table is illustrative and based on general principles of Friedel-Crafts acylation.

Metal-Catalyzed Coupling Reactions for Carbon-Carbon Bond Formation

Modern synthetic chemistry offers a powerful toolkit of metal-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. researchgate.netrhhz.net These methods provide a versatile and often more regioselective alternative to classical acylation reactions.

One such approach involves the coupling of a naphthalene-based organometallic reagent with a butanoyl electrophile, or vice versa. For instance, a Negishi coupling could involve the reaction of a 2-naphthylzinc halide with butanoyl chloride, catalyzed by a palladium or nickel complex. researchgate.net Similarly, a Suzuki-Miyaura coupling could employ a 2-naphthylboronic acid and a suitable butanoyl derivative. researchgate.net These reactions often proceed under mild conditions and exhibit high functional group tolerance. rhhz.net

The development of new catalysts and ligands continues to expand the scope and efficiency of these coupling strategies, allowing for the synthesis of a wide array of naphthalene derivatives. researchgate.netdntb.gov.ua

Enone and Enol Ether Chemistry in Butanone Derivatization

The butanone side chain can also be constructed through the application of enone and enol ether chemistry. One strategy involves the reaction of a 2-naphthyl organometallic reagent with a suitable four-carbon electrophile containing a latent ketone functionality. For example, a Grignard reagent derived from 2-bromonaphthalene (B93597) could be added to a protected form of 4-oxobutanal.

Alternatively, the construction can proceed by first establishing a two-carbon linkage to the naphthalene ring, followed by chain extension. For instance, a 2-acetylnaphthalene (B72118) derivative can be subjected to a variety of chain-extension protocols. The use of enolates or enol ethers derived from 2-acetylnaphthalene in reactions with electrophiles like ethyl acetate (B1210297) can lead to the formation of the desired butanone side chain.

Introduction and Manipulation of the Hydroxyl Functionality at Naphthalene Position 6

The placement of a hydroxyl group at the 6-position of the naphthalene ring is a critical step that often requires careful strategic planning, including the potential use of protecting groups.

Direct Hydroxylation and Precursor Transformations

Direct hydroxylation of a pre-formed 1-(naphthalen-2-yl)butan-1-one scaffold at the 6-position is challenging due to the difficulty in controlling the regioselectivity of electrophilic aromatic substitution on a deactivated naphthalene ring.

A more common and reliable approach involves the use of a precursor molecule where the hydroxyl group or a group that can be readily converted to a hydroxyl group is already in place. A widely used precursor is 6-methoxy-2-naphthoic acid or a similar derivative. researchgate.net The methoxy (B1213986) group can be deprotected at a later stage of the synthesis to reveal the desired hydroxyl group. For instance, the synthesis of 4-hydroxy-4-(6-methoxynaphthalen-2-yl)butan-2-one, a known metabolite of nabumetone, starts from a methoxy-substituted naphthalene. nih.gov

Another strategy involves the use of 6-bromo-2-naphthyl derivatives. The bromo substituent can be converted to a hydroxyl group via a nucleophilic aromatic substitution reaction or through a metal-catalyzed process, such as a Buchwald-Hartwig amination followed by hydrolysis, or more directly via a palladium-catalyzed hydroxylation.

The synthesis of 6-hydroxy-N-(6-methylpyridin-2-yl)naphthalene-2-carboxamide and its analogues from 6-hydroxy-2-naphthoic acid demonstrates the utility of starting with a hydroxylated naphthalene core. researchgate.net

Protecting Group Strategies in Synthesis

To prevent unwanted side reactions during the construction of the butanone side chain or other synthetic manipulations, the hydroxyl group at the 6-position often needs to be protected. pressbooks.pub The choice of protecting group is crucial and depends on its stability under the reaction conditions of subsequent steps and the ease of its removal. pressbooks.pub

Common protecting groups for phenols include ethers, such as methyl, benzyl, or silyl (B83357) ethers. youtube.com For example, a methoxy group, as mentioned earlier, serves as a robust protecting group that can be cleaved using strong acids like HBr or BBr₃. Benzyl ethers are also frequently employed and can be removed under mild conditions by hydrogenolysis. youtube.com Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ether, offer another level of versatility as they can be cleaved under specific conditions using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). youtube.com

The 2-naphthylmethyl (NAP) ether has also been explored as a protecting group in carbohydrate synthesis and can be selectively cleaved under specific conditions. rsc.orgnih.gov The strategic application of protecting groups ensures that the sensitive hydroxyl functionality remains intact until the final stages of the synthesis.

Table 2: Common Protecting Groups for the 6-Hydroxyl Group

| Protecting Group | Chemical Structure | Protection Reagent | Deprotection Conditions | Reference |

|---|---|---|---|---|

| Methyl | -OCH₃ | Dimethyl sulfate, NaH | HBr or BBr₃ | |

| Benzyl | -OCH₂Ph | Benzyl bromide, K₂CO₃ | H₂, Pd/C | youtube.com |

| tert-Butyldimethylsilyl (TBDMS) | -OSi(CH₃)₂(C(CH₃)₃) | TBDMSCl, Imidazole | TBAF | youtube.com |

This table provides examples of common protecting group strategies.

Asymmetric Synthesis and Stereocontrol in Related Butanone Systems

The synthesis of enantiomerically pure compounds is a significant challenge in organic chemistry, particularly for molecules with biological activity where one enantiomer may be active while the other is inactive or even harmful. For butanone systems related to 1-(6-hydroxynaphthalen-2-yl)butan-1-one, achieving stereocontrol at the chiral center that would be generated upon reduction of the ketone is of paramount importance. While specific literature on the asymmetric synthesis of this compound is not extensively detailed, principles from the synthesis of related chiral ketones and butanols provide valuable insights.

Methodologies for establishing stereocenters in butanone frameworks often rely on asymmetric reduction of a prochiral ketone or an asymmetric alkylation. Catalytic asymmetric synthesis, employing chiral catalysts, is a powerful tool for creating the desired stereoisomer in high enantiomeric excess (ee). For instance, the asymmetric reduction of 4-hydroxy-2-butanone (B42824) to (R)-1,3-butanediol has been achieved with high stereoselectivity using biocatalysis. A newly isolated strain of Pichia jadinii, HBY61, was capable of catalyzing the reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol with 100% ee. This highlights the potential of enzymatic reductions for creating chiral alcohols from butanone precursors.

In a different approach, the asymmetric synthesis of a chiral cyclohexenone derivative, (4S,5S)-dihydroxycyclohexen-1-one, was accomplished using a short and efficient catalytic route. This method demonstrates the use of symmetry-breaking reactions to achieve a synthetic goal, a strategy that could be adapted to acyclic systems. Furthermore, the synthesis of Ramelteon, a complex drug molecule, involved the introduction of chirality via an enantioselective reduction of an α,β-unsaturated nitrile using a Cu(II)/Walphos type catalyst, achieving a high enantioselectivity of 97% ee. This showcases the power of transition-metal catalysis in constructing chiral centers.

Enzymatic methods also offer excellent stereocontrol. For example, the synthesis of chiral N-substituted 1,2-amino alcohols was achieved through the enzymatic asymmetric reductive amination of α-hydroxymethyl ketones, yielding products with excellent ee values (91–99%). These examples from related systems underscore the potential for developing a stereocontrolled synthesis of a chiral derivative of this compound, likely through the asymmetric reduction of the ketone functionality.

Table 1: Comparison of Asymmetric Synthesis Methods for Related Ketones

| Method | Substrate | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference |

| Biocatalytic Reduction | 4-hydroxy-2-butanone | Pichia jadinii HBY61 | (R)-1,3-butanediol | 100% | |

| Catalytic Asymmetric Synthesis | Butane diacetal-protected dihydroxycyclohexenone (B8290526) precursor | Chiral catalyst | (4S,5S)-dihydroxycyclohexen-1-one | Not specified | |

| Transition-Metal Catalysis | α,β-unsaturated nitrile | Cu(II)/Walphos type catalyst | Chiral nitrile intermediate for Ramelteon | 97% | |

| Enzymatic Asymmetric Reductive Amination | α-hydroxymethyl ketones | Imine reductases (IREDs) | Chiral N-substituted 1,2-amino alcohols | 91-99% |

Green Chemistry Approaches and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules, including naphthalene derivatives, to minimize environmental impact and enhance sustainability. These approaches focus on the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes.

For the synthesis of naphthalene derivatives, several sustainable strategies have been explored. One approach involves the use of cascade reactions, where multiple bond-forming events occur in a single pot, reducing the need for intermediate purification steps and minimizing solvent waste. For example, a cascade radical addition/cyclization reaction of 2-vinylanilines with alkynes has been reported for the synthesis of naphthalene derivatives under metal-free conditions.

Another green strategy is the development of synthetic routes that start from readily available and less toxic starting materials. The synthesis of naphthalene-containing natural products has been achieved from simple, commercially available naphthalene derivatives, which can lower costs and reduce the generation of hazardous waste.

Skeletal editing of heteroarenes has emerged as a powerful and sustainable tool in synthetic chemistry. A novel method for the synthesis of substituted naphthalenes involves the nitrogen-to-carbon transmutation of isoquinolines. This reaction uses an inexpensive and commercially available phosphonium (B103445) ylide as the carbon source, providing a convenient and atom-economical route to a wide range of substituted naphthalenes. This method avoids the use of harsh reagents and provides a more direct synthetic pathway.

Furthermore, the use of catalytic

Advanced Spectroscopic and Structural Elucidation of 1 6 Hydroxynaphthalen 2 Yl Butan 1 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 1-(6-hydroxynaphthalen-2-yl)butan-1-one. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the chemical environment of individual atoms, their connectivity, and spatial arrangement.

Detailed ¹H and ¹³C NMR Chemical Shift and Coupling Constant Analysis

A detailed analysis of the ¹H and ¹³C NMR spectra would be the first step in characterizing this compound. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus. The integration of ¹H NMR signals reveals the relative number of protons, while the splitting patterns, arising from spin-spin coupling, provide information about neighboring protons.

Expected ¹H NMR Spectral Features:

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring, the protons of the butyl chain, and the hydroxyl proton.

Aromatic Region (approx. 7.0-8.5 ppm): The six protons on the naphthalene ring would appear in this region. Due to the substitution pattern, they would likely present as a complex set of doublets and multiplets. The exact chemical shifts and coupling constants (J values) would be crucial for assigning each proton to its specific position on the ring.

Aliphatic Region (approx. 0.9-3.1 ppm): The protons of the butanoyl group would be found here. The terminal methyl group (CH₃) would likely appear as a triplet around 0.9-1.0 ppm. The adjacent methylene (B1212753) group (CH₂) would be a sextet, and the methylene group next to the carbonyl would be a triplet, appearing further downfield (around 2.9-3.1 ppm) due to the electron-withdrawing effect of the carbonyl group.

Hydroxyl Proton (variable): The chemical shift of the phenolic hydroxyl proton (-OH) is highly dependent on the solvent, concentration, and temperature, and it would likely appear as a broad singlet.

Expected ¹³C NMR Spectral Features:

The proton-decoupled ¹³C NMR spectrum would display a single peak for each unique carbon atom in the molecule.

Carbonyl Carbon (approx. 195-205 ppm): The ketone carbonyl carbon is the most deshielded and would appear at the lowest field. drugbank.com

Aromatic Carbons (approx. 110-160 ppm): The ten carbons of the naphthalene ring would resonate in this range. The carbon bearing the hydroxyl group would be shifted downfield (around 155-160 ppm), while the other carbons would have distinct chemical shifts based on their position and electronic environment. drugbank.com

Aliphatic Carbons (approx. 8-40 ppm): The four carbons of the butyl chain would be observed in the upfield region of the spectrum. np-mrd.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Butan-1-one C=O | - | 199.0 |

| Naphthalene C-6 (C-OH) | - | 157.0 |

| Naphthalene C-2 (C-C=O) | - | 132.0 |

| Aromatic CH | 7.0 - 8.5 | 110 - 135 |

| Butan-1-one CH₂ (α to C=O) | 3.0 | 38.0 |

| Butan-1-one CH₂ | 1.7 | 18.0 |

| Butan-1-one CH₃ | 0.9 | 14.0 |

| Naphthalene OH | variable | - |

Note: These are predicted values and may differ from experimental results.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum would confirm the connectivity within the butyl chain (e.g., correlations between the CH₃, the adjacent CH₂, and the next CH₂). It would also help to trace the connectivity of the protons on the naphthalene ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum would link a specific proton signal to its corresponding carbon signal, allowing for the unambiguous assignment of the carbon skeleton. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for establishing the connectivity between different parts of the molecule. For instance, it would show a correlation between the protons of the methylene group adjacent to the carbonyl and the carbonyl carbon itself, as well as with the aromatic carbon at position 2 of the naphthalene ring. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for establishing the basic constitution of this molecule, NOESY can provide information about the spatial proximity of protons. This could be useful in determining the preferred conformation of the butyl chain relative to the naphthalene ring.

Variable Temperature NMR and Solvent Effects on Conformational Dynamics

Studying the NMR spectra at different temperatures (Variable Temperature NMR) could provide insights into the conformational dynamics of the butanoyl chain. Changes in the chemical shifts or coupling constants with temperature might indicate the presence of different conformers in equilibrium.

The choice of solvent can also significantly influence the NMR spectrum, particularly the chemical shift of the hydroxyl proton due to varying degrees of hydrogen bonding with the solvent. researchgate.net Comparing spectra in different solvents (e.g., a non-polar solvent like CDCl₃ and a polar, hydrogen-bond accepting solvent like DMSO-d₆) can help to identify the hydroxyl proton signal and understand intermolecular interactions.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. These techniques are particularly useful for identifying functional groups.

Analysis of Characteristic Functional Group Vibrations (Carbonyl, Hydroxyl, Aromatic)

The IR and Raman spectra of this compound would be dominated by absorptions corresponding to its key functional groups.

Carbonyl (C=O) Stretching: A strong, sharp absorption band is expected in the IR spectrum between 1680 cm⁻¹ and 1700 cm⁻¹. youtube.comnih.gov The conjugation of the carbonyl group with the aromatic naphthalene ring would likely shift this absorption to a lower wavenumber compared to a simple aliphatic ketone. biorxiv.org This would be a key diagnostic peak.

Hydroxyl (O-H) Stretching: A broad absorption band would be expected in the region of 3200-3600 cm⁻¹ in the IR spectrum, characteristic of a hydrogen-bonded phenolic hydroxyl group. nih.govresearchgate.net The broadness is a result of intermolecular hydrogen bonding.

Aromatic (C=C and C-H) Vibrations: The naphthalene ring would give rise to several characteristic absorptions. C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. vscht.cz Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while out-of-plane C-H bending vibrations would appear in the 650-900 cm⁻¹ region, and the pattern of these could give clues about the substitution pattern of the naphthalene ring. vscht.cz

Aliphatic (C-H) Vibrations: The C-H stretching vibrations of the butyl chain would appear just below 3000 cm⁻¹. C-H bending vibrations for the CH₂ and CH₃ groups would be observed in the 1375-1465 cm⁻¹ range.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Broad, Strong |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium |

| Carbonyl (C=O) | C=O Stretch | 1680 - 1700 | Strong, Sharp |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Aliphatic C-H | C-H Bend | 1375 - 1465 | Medium |

Note: These are predicted values and may differ from experimental results.

Raman spectroscopy would provide complementary information. While the polar carbonyl and hydroxyl groups would give strong IR signals, the less polar aromatic ring vibrations might be more prominent in the Raman spectrum.

Intra- and Intermolecular Hydrogen Bonding Interactions Probed by IR Spectroscopy

IR spectroscopy is a powerful technique for studying hydrogen bonding. The position and shape of the O-H stretching band are highly sensitive to hydrogen bonding interactions. In a concentrated solution or in the solid state, the O-H band is expected to be broad due to a network of intermolecular hydrogen bonds between the hydroxyl group of one molecule and the carbonyl oxygen or hydroxyl group of another.

By performing concentration-dependent IR studies in a non-polar solvent, it would be possible to distinguish between intermolecular and intramolecular hydrogen bonding. Upon dilution, the intensity of the broad band for intermolecular hydrogen bonds would decrease, and a sharper, higher-wavenumber band corresponding to a "free" or non-hydrogen-bonded O-H group might appear. The presence of any intramolecular hydrogen bonding (e.g., between the hydroxyl group and the carbonyl oxygen) would be indicated by a band that does not change its position upon dilution.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Studies

High-Resolution Mass Spectrometry serves as a cornerstone in the structural confirmation of this compound, providing precise mass measurements that lead to the unambiguous determination of its elemental formula.

Accurate Mass Determination and Elemental Composition

The elemental composition of this compound has been established as C₁₄H₁₄O₂. nih.gov High-Resolution Mass Spectrometry confirms this with a calculated exact mass of 214.099379685 Da. nih.gov This high degree of accuracy is instrumental in distinguishing the compound from other isomers or compounds with the same nominal mass. The precise mass measurement is a critical first step in the structural elucidation process, providing a confident foundation for further spectroscopic analysis.

| Parameter | Value |

| Molecular Formula | C₁₄H₁₄O₂ |

| Molecular Weight | 214.26 g/mol nih.gov |

| Exact Mass | 214.099379685 Da nih.gov |

Tandem Mass Spectrometry (MS/MS) for Elucidation of Molecular Fragments

While specific experimental tandem mass spectrometry (MS/MS) data for this compound is not extensively reported in the available literature, a plausible fragmentation pathway can be predicted based on the principles of mass spectrometry and the known behavior of related chemical structures, such as aromatic ketones and naphthols.

The initial event in the mass spectrometer is the ionization of the molecule to form the molecular ion [M]⁺• at m/z 214. The fragmentation of this ion is expected to proceed through several key pathways:

Alpha-Cleavage: A primary fragmentation route for ketones is the cleavage of the bond adjacent to the carbonyl group. This would result in the loss of a propyl radical (•CH₂CH₂CH₃) to form a stable acylium ion at m/z 171.

McLafferty Rearrangement: For ketones with a sufficiently long alkyl chain, a McLafferty rearrangement can occur. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene (propene). This would lead to a fragment ion at m/z 172.

Cleavage of the Naphthyl Group: Fragmentation can also be initiated by cleavage within the naphthalene ring system or the bond connecting the butyl chain to the ring, leading to various characteristic aromatic fragment ions.

A proposed fragmentation table is presented below:

| m/z (proposed) | Proposed Fragment Ion |

| 214 | [C₁₄H₁₄O₂]⁺• (Molecular Ion) |

| 171 | [C₁₁H₇O₂]⁺ |

| 172 | [C₁₁H₈O₂]⁺• |

| 143 | [C₁₀H₇O]⁺ |

| 115 | [C₉H₇]⁺ |

Solid-State Structural Determination via X-ray Diffraction

The three-dimensional arrangement of atoms and molecules in the solid state is determined using X-ray diffraction, which provides detailed insights into the compound's conformation and intermolecular interactions.

Crystal Structure Analysis and Unit Cell Parameters

Specific single-crystal X-ray diffraction data for this compound, including its unit cell parameters, are not widely available in the reviewed literature. However, analysis of a closely related compound, 1-(1-hydroxynaphthalen-2-yl)ethanone, reveals a monoclinic crystal system. medcraveonline.com It is plausible that this compound would also crystallize in a common system such as monoclinic or orthorhombic, dictated by the packing efficiency of the molecules.

For illustrative purposes, a hypothetical data table for a monoclinic system is provided:

| Crystal Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 4 |

Molecular Conformation and Intermolecular Packing Interactions in the Crystalline State

The molecular conformation of this compound in the crystalline state is expected to be influenced by both intramolecular and intermolecular forces. The butanoyl side chain is likely to exhibit some degree of torsional flexibility.

Intermolecular interactions are critical in defining the packing of the molecules in the crystal lattice. Key interactions would include:

Hydrogen Bonding: The hydroxyl group (-OH) on the naphthalene ring is a strong hydrogen bond donor and can form robust hydrogen bonds with the carbonyl oxygen (C=O) of an adjacent molecule. This is a common and stabilizing interaction observed in similar structures. medcraveonline.com

π-π Stacking: The planar naphthalene ring system provides an ideal platform for π-π stacking interactions between adjacent molecules, further stabilizing the crystal structure. medcraveonline.com

These combined interactions would lead to a well-ordered, three-dimensional crystalline solid.

Computational and Theoretical Investigations of 1 6 Hydroxynaphthalen 2 Yl Butan 1 One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its energy, electron distribution, and orbital interactions.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.com It is favored for its balance of accuracy and computational cost. The process begins with geometry optimization, where DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311G(d,p), determine the most stable three-dimensional arrangement of atoms in the molecule—its ground state geometry. bhu.ac.inresearchgate.net This optimization provides key data on bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is achieved, a range of electronic properties can be calculated. These properties describe how the molecule will interact with other chemical species and with electric fields. For similar aromatic ketones, DFT has been successfully used to explore their structural, spectroscopic, and chemical reactivity aspects. mdpi.combhu.ac.in

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. pmf.unsa.ba Conversely, a small gap indicates that the molecule is more reactive. researchgate.netpmf.unsa.ba For related compounds, this gap has been calculated to be a key indicator of their electronic behavior. researchgate.netresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data for a Representative Aromatic Ketone

| Parameter | Energy (eV) |

| EHOMO | -5.89 |

| ELUMO | -1.94 |

| HOMO-LUMO Gap (ΔE) | 3.95 |

Note: This data is for a representative compound, 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, and is used for illustrative purposes only. nih.gov Specific values for 1-(6-Hydroxynaphthalen-2-yl)butan-1-one would require dedicated calculations.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. researchgate.net This map is invaluable for predicting how a molecule will interact with other species, particularly in non-covalent interactions like hydrogen bonding and electrophilic or nucleophilic attacks. researchgate.net

In an MEP map, regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. researchgate.netresearchgate.net Regions of positive potential (colored blue) are electron-deficient and indicate sites for nucleophilic attack. researchgate.net For this compound, the oxygen atoms of the hydroxyl and carbonyl groups would be expected to be regions of high negative potential, while the hydrogen of the hydroxyl group would be a site of positive potential. bhu.ac.inresearchgate.net

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These include:

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): The resistance of a molecule to change its electron distribution. It is related to the HOMO-LUMO gap. pmf.unsa.ba

Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. mdpi.com

Fukui functions take this analysis a step further by identifying which specific atoms within the molecule are most likely to be involved in a reaction. They indicate the change in electron density at a particular point in the molecule when an electron is added or removed, thus pinpointing the most reactive sites for nucleophilic, electrophilic, and radical attacks.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model these atomic motions over time, providing a detailed view of the molecule's conformational landscape and flexibility. biorxiv.org

MD simulations can be performed in different environments, such as in the gas phase (in isolation) or in a solvent (e.g., water), to understand how the surroundings affect the molecule's behavior. researchgate.net These simulations reveal the different shapes (conformers) the molecule can adopt and the relative energies of these conformations.

Ligand-Protein Interaction Dynamics

There is no available research detailing the Structure-Activity Relationship (SAR) studies of this compound. Consequently, there are no specific findings on its interaction with proteins, including binding affinities, interaction modes, or the identification of key amino acid residues involved in potential binding, which are essential for understanding its pharmacological potential.

Spectroscopic Property Prediction and Validation through Theoretical Models

No studies were found that focus on the theoretical prediction and subsequent experimental validation of the spectroscopic properties of this compound. Such studies would typically involve methods like Density Functional Theory (DFT) to calculate properties such as UV-Vis, IR, and NMR spectra and compare them with experimental data to validate the computational models.

Reaction Mechanism Elucidation via Computational Chemistry

There is a lack of published research elucidating the reaction mechanisms involving this compound through computational chemistry. This includes the absence of studies on its synthesis pathways, degradation, or metabolic transformations, which would involve computational exploration of transition states, reaction intermediates, and activation energies.

Due to this absence of specific data for this compound, it is not possible to provide a thorough and scientifically accurate article that adheres to the requested outline. The available information is limited to basic chemical identifiers and properties, without the in-depth computational and theoretical analysis required.

Reactivity and Chemical Transformations of 1 6 Hydroxynaphthalen 2 Yl Butan 1 One

Chemical Transformations at the Ketone Functionality

The carbonyl group of the butan-1-one side chain is a primary site for nucleophilic addition and condensation reactions, facilitating transformations into alcohols, oximes, and other derivatives.

The ketone group in 1-(6-hydroxynaphthalen-2-yl)butan-1-one can be readily reduced to a secondary alcohol, 1-(6-hydroxynaphthalen-2-yl)butan-1-ol. This transformation is typically achieved using hydride reagents such as sodium borohydride (NaBH₄). masterorganicchemistry.comwikipedia.org The resulting secondary alcohol can then undergo further derivatization, such as esterification or etherification, to produce a variety of compounds with modified properties.

For complete deoxygenation of the ketone to an alkane, harsher reduction methods like the Clemmensen (using zinc amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine and a strong base) reductions can be employed. These reactions would yield 6-butylnaphthalen-2-ol.

Table 1: Reduction Reactions of the Ketone Functionality

| Reaction Type | Reagents | Product |

| Reduction to Alcohol | Sodium Borohydride (NaBH₄) | 1-(6-Hydroxynaphthalen-2-yl)butan-1-ol |

| Clemmensen Reduction | Zinc Amalgam (Zn(Hg)), HCl | 6-Butylnaphthalen-2-ol |

| Wolff-Kishner Reduction | Hydrazine (N₂H₄), Base | 6-Butylnaphthalen-2-ol |

The ketone functionality can undergo condensation reactions with primary amines to form Schiff bases (imines). For instance, reaction with an amine R-NH₂ would yield the corresponding N-substituted imine. These Schiff bases are of particular interest due to their role as versatile ligands in coordination chemistry. researchgate.netnih.govoszk.huscience.govekb.eg

Ketalization, the reaction of the ketone with a diol in the presence of an acid catalyst, can be used to protect the carbonyl group during other synthetic transformations.

Furthermore, the ketone reacts with hydroxylamine (NH₂OH) to form an oxime. This reaction is a common method for the derivatization of ketones.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group at the C-6 position of the naphthalene (B1677914) ring is acidic and can be readily deprotonated to form a phenoxide, which is a potent nucleophile. This allows for a range of substitution reactions at the oxygen atom.

The phenolic hydroxyl group can be alkylated to form ethers. A common method for this transformation is the Williamson ether synthesis, where the corresponding naphthoxide ion, generated by treating this compound with a base like sodium hydroxide, is reacted with an alkyl halide. scribd.comwvu.educhegg.combrainly.comchegg.com For example, reaction with an alkyl bromide (R-Br) would yield 1-(6-(alkoxy)naphthalen-2-yl)butan-1-one.

Acylation of the phenolic hydroxyl group to form esters can be achieved through reactions with acyl chlorides or acid anhydrides. The Schotten-Baumann reaction, which employs an acyl chloride in the presence of an aqueous base, is a widely used method for this purpose. iitk.ac.invedantu.combyjus.comchemistry-reaction.comchemistnotes.com For instance, reaction with benzoyl chloride would yield the corresponding benzoate ester.

Table 2: Reactions at the Phenolic Hydroxyl Group

| Reaction Type | Reagents | Functional Group Formed |

| O-Alkylation (Williamson Ether Synthesis) | Alkyl Halide, Base (e.g., NaOH) | Ether |

| O-Acylation (Schotten-Baumann Reaction) | Acyl Chloride, Base (e.g., NaOH) | Ester |

The presence of both a hydroxyl group and a ketone functionality makes this compound and its derivatives, particularly Schiff bases, excellent ligands for the formation of metal complexes. oszk.huekb.egresearchgate.net The deprotonated phenolic oxygen and the nitrogen atom of the imine in a Schiff base derivative can act as coordination sites, forming stable chelate rings with transition metal ions. researchgate.netnih.gov This has led to extensive research into the coordination chemistry of similar hydroxynaphthyl derivatives with various metal ions. science.gov The resulting metal complexes often exhibit interesting electronic and magnetic properties. wikipedia.orgnih.gov

Electrophilic and Nucleophilic Substitutions on the Naphthalene Ring System

The naphthalene ring system of this compound is susceptible to electrophilic aromatic substitution reactions. The positions of substitution are directed by the existing hydroxyl and butanoyl groups. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the butanoyl group is a deactivating, meta-directing group. unizin.orgorganicchemistrytutor.com

In the context of the naphthalene ring, the hydroxyl group at the 6-position will strongly activate the ring towards electrophilic attack, primarily at the 5- and 7-positions (ortho to the hydroxyl group) and the 1-position (para-like position). The deactivating effect of the butanoyl group at the 2-position will be less influential than the activating effect of the hydroxyl group. Therefore, electrophilic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions are expected to occur predominantly at the positions activated by the hydroxyl group. wikipedia.orgchemicalbook.comgoogle.comwikipedia.orgorganic-chemistry.orgwordpress.comstackexchange.commasterorganicchemistry.commsu.edu

Nucleophilic aromatic substitution on the electron-rich hydroxynaphthalene ring is generally disfavored unless there are strong electron-withdrawing groups present on the ring, which is not the case for this molecule.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Position of Substitution |

| Halogenation | Br⁺, Cl⁺ | 5- and 7-positions |

| Nitration | NO₂⁺ | 5- and 7-positions |

| Sulfonation | SO₃ | 5- and 7-positions |

Regioselectivity of Substitution Reactions

Electrophilic aromatic substitution reactions on the naphthalene ring of this compound are directed by the combined influence of the hydroxyl (-OH) and butanoyl (-C(O)C₃H₇) substituents. The hydroxyl group is a potent activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the butanoyl group is a deactivating group and directs electrophiles to the meta position relative to its own position. youtube.comorganicchemistrytutor.comlibretexts.org

Given the substitution pattern of this compound, the directing effects of these two groups can be analyzed as follows:

Hydroxyl Group (-OH) at C-6: This group strongly activates the naphthalene ring, particularly at the positions ortho (C-5 and C-7) and para (no available para position) to it.

Butanoyl Group (-C(O)C₃H₇) at C-2: This group deactivates the ring and directs incoming electrophiles to positions meta to it (C-4, C-5, and C-7).

The positions C-5 and C-7 are activated by the hydroxyl group and also meta to the deactivating butanoyl group, making them the most probable sites for electrophilic attack. The C-1 position is also ortho to the butanoyl group and is sterically hindered. Position C-4 is meta to the butanoyl group but does not receive activation from the hydroxyl group. Therefore, electrophilic substitution is most likely to occur at the C-5 or C-7 positions. For instance, in the bromination of 6-hydroxy-2-naphthoic acid, a related compound, substitution occurs at the 5-position. chemicalbook.com Similarly, the sulfonation of 6-hydroxy-2-naphthoic acid occurs at the 4- and 7-positions. chemicalbook.com

| Substituent | Position | Effect on Ring | Directing Influence |

|---|---|---|---|

| Hydroxyl (-OH) | C-6 | Activating | Ortho (C-5, C-7) |

| Butanoyl (-C(O)C₃H₇) | C-2 | Deactivating | Meta (C-4, C-5, C-7) |

Oxidative and Reductive Transformations of the Naphthalene Core

The naphthalene core of this compound can undergo both oxidative and reductive transformations, although the conditions required for these reactions can also affect the butanoyl and hydroxyl substituents.

Oxidative Transformations: The electron-rich naphthalene ring, further activated by the hydroxyl group, is susceptible to oxidation. Microbial oxidation of naphthols can lead to the formation of dihydroxynaphthalenes. youtube.com For example, whole cells of a recombinant Escherichia coli strain have been shown to catalyze the regioselective oxidation of 6-hydroxy-2-naphthoic acid to 6,7-dihydroxynaphthoic acid. chemicalbook.com This suggests that under specific enzymatic or chemical conditions, the naphthalene core of this compound could be oxidized to a dihydroxy derivative.

Reductive Transformations: The naphthalene ring can be reduced under various conditions.

Catalytic Hydrogenation: This process typically involves the use of hydrogen gas in the presence of a metal catalyst such as platinum, palladium, or nickel. youtube.comlibretexts.orgyoutube.comyoutube.comyoutube.com Under normal conditions, catalytic hydrogenation is more likely to reduce the butanoyl ketone to a secondary alcohol without affecting the aromatic ring. youtube.com However, under more forcing conditions of high temperature and pressure, the naphthalene ring can be hydrogenated to form a tetralin derivative. libretexts.orgorgsyn.org

Birch Reduction: This reaction employs an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source. masterorganicchemistry.comwikipedia.org It typically reduces aromatic rings to 1,4-dienes. masterorganicchemistry.comwikipedia.org The regioselectivity of the Birch reduction on substituted naphthalenes can be complex and is influenced by the electronic nature of the substituents. wikipedia.org For this compound, the Birch reduction would likely lead to a dihydronaphthalene derivative. The potassium-graphite intercalate (C₈K) in THF has also been used as an alternative to the traditional Birch reduction for naphthalene derivatives, yielding dihydro products under milder conditions. huji.ac.il

| Transformation Type | Reagents and Conditions | Expected Product |

|---|---|---|

| Oxidation | Enzymatic or specific chemical oxidants | Dihydroxynaphthalene derivative |

| Catalytic Hydrogenation (mild) | H₂, Pt/Pd/Ni, normal temperature and pressure | 1-(6-Hydroxynaphthalen-2-yl)butan-1-ol |

| Catalytic Hydrogenation (forcing) | H₂, Pt/Pd/Ni, high temperature and pressure | 1-(6-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)butan-1-one |

| Birch Reduction | Na or Li, liquid NH₃, alcohol | Dihydronaphthalene derivative |

Electrochemical Behavior and Redox Chemistry

The electrochemical behavior of this compound is expected to be influenced by both the hydroxylated naphthalene ring and the butanoyl substituent. The hydroxyl group makes the naphthalene system susceptible to electrochemical oxidation.

Studies on the electrochemical oxidation of naphthols have shown that they undergo oxidation at the anode, often leading to the formation of polymeric films on the electrode surface. youtube.comgoogle.com The oxidation of 2-naphthol, a closely related compound, has been studied using cyclic voltammetry and shows an irreversible oxidation process. nih.gov The presence of the butanoyl group, being an electron-withdrawing group, is expected to make the oxidation of the naphthalene ring more difficult, shifting the oxidation potential to more positive values compared to unsubstituted 2-naphthol.

The electrochemical study of 2-hydroxynaphthoquinones, which share structural similarities, has been carried out by cyclic voltammetry. researchgate.netresearchgate.net These studies reveal that the quinone moiety undergoes reversible reduction processes. While this compound itself is not a quinone, its oxidation could potentially lead to quinone-like species.

The reduction of the butanoyl group is also electrochemically possible, typically occurring at negative potentials. The precise redox potentials for this compound would require experimental determination through techniques like cyclic voltammetry.

| Electrochemical Process | Affected Moiety | Expected Behavior |

|---|---|---|

| Oxidation | Hydroxylated Naphthalene Ring | Irreversible oxidation, potentially leading to polymerization or formation of quinone-like species. The butanoyl group may increase the oxidation potential. |

| Reduction | Butanoyl Group | Reduction to a secondary alcohol at negative potentials. |

Structure Activity Relationship Sar Studies and Mechanistic Biological Inquiry

Foundational Principles of SAR Applied to Naphthalene-Containing Compounds

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that correlates the chemical structure of a compound with its biological activity. drugdesign.org For naphthalene-containing compounds, SAR studies are crucial in understanding how structural modifications influence their therapeutic effects. The naphthalene (B1677914) moiety, a bicyclic aromatic system, provides a rigid scaffold that can be systematically modified. khanacademy.org

Key principles of SAR applied to naphthalene derivatives often involve:

Substitution Pattern: The position of substituents on the naphthalene ring significantly impacts activity. Altering the location of functional groups can change the molecule's interaction with biological targets.

Nature of Substituents: The electronic properties (electron-donating or electron-withdrawing) and steric properties (size and shape) of substituents play a critical role. For instance, introducing electron-withdrawing groups can sometimes enhance inhibitory activity. nih.gov

Hydrophobicity and Hydrophilicity: The balance between lipid and water solubility, often modulated by adding or modifying functional groups, is vital for a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Conformational Flexibility: The ability of side chains to rotate and adopt different spatial arrangements can influence how the molecule fits into a receptor's binding site.

These principles guide the rational design of new analogues with improved potency, selectivity, and pharmacokinetic profiles.

Rational Design and Synthesis of Structure-Activity Analogues of 1-(6-Hydroxynaphthalen-2-yl)butan-1-one

The rational design of analogues of this compound is a focused effort to enhance its biological activity by making targeted chemical modifications. This process is heavily informed by SAR studies. For example, research on related naphthalene-containing compounds, such as those with a dihydronaphthalene scaffold, has shown that modifications to the lipophilic parts of the molecule can significantly improve agonistic or antagonistic activity and in vivo efficacy. nih.gov

A detailed SAR study on sphingosine-1-phosphate receptor agonists with a dihydronaphthalene scaffold revealed that introducing substituents on a propylene (B89431) linker and a terminal benzene (B151609) ring influenced both in vitro and in vivo activities. nih.gov Specifically, a compound with a methyl group at the 2-position of the propylene linker and a chlorine atom at the para-position of the terminal benzene ring demonstrated potent activity and excellent selectivity. nih.gov

Similarly, in the context of aldo-keto reductase 1C3 (AKR1C3) inhibitors, analogues of naproxen (B1676952) were examined. It was discovered that replacing the methyl group of R-naproxen with an ethyl group, resulting in (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid, yielded a potent and selective AKR1C3 inhibitor. nih.govnih.gov This highlights how even minor changes to the alkyl chain can lead to significant improvements in biological function.

The synthesis of these analogues can be achieved through various established organic synthesis routes, often starting from commercially available naphthalene derivatives. evitachem.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structures of compounds and their biological activities. mdpi.com This approach allows for the prediction of the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. taylorfrancis.comnih.gov

The general workflow of a QSAR study involves:

Data Set Preparation: A collection of compounds with known biological activities is compiled.

Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters. sigmaaldrich.com

Model Development: Statistical methods, such as multiple linear regression (MLR) or genetic function approximation (GFA), are used to build a mathematical model that correlates the descriptors with the biological activity. sigmaaldrich.comnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. sigmaaldrich.com

For naphthalene-containing compounds, QSAR models have been successfully employed to predict their inhibitory activities against various enzymes. sigmaaldrich.com For instance, a study on inhibitors of cytochrome P450 2A6 and 2A5 enzymes utilized GFA and genetic partial least-squares (G/PLS) to develop QSAR models. The important descriptors in these models were related to charge distribution, surface area, and hydrophobicity, indicating that these properties are key determinants of inhibitory activity. sigmaaldrich.com

Statistical Parameters in QSAR Model Development| Parameter | Description | Typical Good Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| Q² (Cross-validated R²) | An estimate of the predictive ability of the model, calculated using cross-validation. | > 0.5 |

| R²_pred (External Validation R²) | Measures the predictive power of the model on an external set of compounds not used in model building. | > 0.6 |

Investigation of Molecular Interactions with Biological Targets

Understanding how this compound and its analogues interact with biological targets at a molecular level is crucial for elucidating their mechanism of action.

Enzyme Binding and Inhibition Mechanisms

Research into related naphthalene-containing compounds provides insights into potential enzyme binding and inhibition mechanisms. For example, studies on naproxen analogues as inhibitors of aldo-keto reductase 1C3 (AKR1C3) have shown that these compounds can act as potent and selective competitive inhibitors. nih.govnih.gov This means they bind to the same active site as the natural substrate, preventing the enzyme from carrying out its normal function.

The inhibition of cyclooxygenase (COX) enzymes by naproxen and its derivatives has also been studied. Naproxen itself is a potent inhibitor of COX-1. However, structural modifications, such as changing the stereochemistry or altering the side chain, can dramatically reduce this inhibitory activity, highlighting the specificity of the enzyme-ligand interaction. nih.gov

Protein-Ligand Docking and Molecular Recognition Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is instrumental in understanding the binding modes of ligands like this compound within the active site of a protein.

Docking studies can reveal key molecular interactions, such as:

Hydrogen Bonds: The hydroxyl group on the naphthalene ring and the carbonyl group of the butanone side chain are potential hydrogen bond donors and acceptors, respectively. drugdesign.org

Hydrophobic Interactions: The aromatic naphthalene core can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Pi-Pi Stacking: The flat, aromatic nature of the naphthalene ring can lead to stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

These interactions collectively determine the binding affinity and selectivity of the compound for its target protein.

Mechanistic Studies of Non-Clinical Cellular Activities (e.g., cell proliferation modulation, oxidative stress response)

While specific studies on the cellular activities of this compound are not extensively detailed in the provided search results, research on structurally similar compounds offers potential avenues of investigation. For instance, some naphthalene derivatives have been shown to influence cellular processes.

The inhibition of enzymes like AKR1C3 by naphthalene-based compounds can have downstream effects on cell signaling and proliferation, particularly in hormone-dependent cancers. nih.govnih.gov By blocking the production of active androgens, these inhibitors can modulate the androgen receptor signaling pathway.

Furthermore, compounds with a naphthol structure, which includes a hydroxylated naphthalene ring, may possess antioxidant properties due to the ability of the hydroxyl group to scavenge free radicals. This could translate to a role in modulating cellular responses to oxidative stress. Further research is needed to specifically elucidate the non-clinical cellular activities of this compound.

Advanced Applications and Role As a Chemical Probe in Organic Synthesis and Chemical Biology

Utility as a Precursor or Intermediate in Multi-Step Organic Synthesis

While no specific synthetic routes utilizing 1-(6-Hydroxynaphthalen-2-yl)butan-1-one as an intermediate have been published, compounds with a hydroxynaphthalene core are valuable in organic synthesis. For instance, other hydroxynaphthalene derivatives serve as precursors for pharmaceuticals and other complex organic molecules. researchgate.netnih.gov The presence of a reactive ketone and a phenolic hydroxyl group on the naphthalene (B1677914) scaffold suggests that this compound could, in principle, serve as a versatile building block for the synthesis of more elaborate structures.

A related isomer, 4-(6-hydroxynaphthalen-2-yl)butan-2-one, is known as a metabolite of the non-steroidal anti-inflammatory drug Nabumetone. drugbank.comnih.gov This highlights the biological relevance of the 6-hydroxynaphthalen-2-yl butyranone scaffold.

Application in the Design and Development of Novel Organic Reactions and Methodologies

There is no documented use of this compound in the design and development of new organic reactions. Hypothetically, the functional groups present—a ketone, a phenolic hydroxyl, and an aromatic naphthalene system—could be exploited in various transformations. The hydroxyl group could direct ortho-metalation reactions, while the ketone could be a substrate for a wide range of nucleophilic additions, reductions, or alpha-functionalization reactions.

Use as a Chemical Probe for Elucidating Biological Pathways (e.g., metabolic transformations)

Currently, there is no evidence to suggest that this compound has been used as a chemical probe. As mentioned, the related isomer, 4-(6-hydroxynaphthalen-2-yl)butan-2-one, is a known human metabolite of Nabumetone, indicating that this class of compounds can interact with biological systems. drugbank.comnih.gov A chemical probe would typically require specific properties, such as high selectivity for a biological target and a reporter group (e.g., a fluorescent tag), which have not been described for the title compound.

Potential in Materials Science or Optical Applications (e.g., fluorescence properties)

The potential of this compound in materials science or for optical applications has not been investigated. However, naphthalene derivatives are well-known for their fluorescent properties. niscpr.res.in The fluorescence of these compounds is sensitive to their environment and substitution patterns. niscpr.res.inrsc.orgresearchgate.net Acetylation of hydroxynaphthalene compounds, for instance, can lead to a red shift in their emission spectra. niscpr.res.in The inherent fluorescence of the naphthalene core in this compound suggests that it could potentially exhibit interesting photophysical properties, though this remains to be experimentally verified.

Q & A

Basic: What are the optimal synthetic routes for 1-(6-Hydroxynaphthalen-2-yl)butan-1-one?

Methodological Answer:

The compound is typically synthesized via Friedel-Crafts acylation , where 6-hydroxynaphthalene reacts with butanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Key considerations include:

- Catalyst activation : Anhydrous AlCl₃ ensures efficient electrophilic acylation.

- Regioselectivity : The hydroxyl group at position 6 directs the acylation to the naphthalene ring’s electron-rich positions.

- Workup : Hydrolysis and purification via recrystallization or column chromatography yield the product.

Advanced: How can computational methods predict regioselectivity in Friedel-Crafts acylation for this compound?

Methodological Answer:

Density-functional theory (DFT) calculations (e.g., B3LYP hybrid functional) can model electron density distributions and transition states to predict acylation sites.

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituents (e.g., hydroxyl proton at δ 9–10 ppm, ketone carbonyl at ~200–210 ppm in ¹³C) .

- FT-IR : Confirms the ketone (C=O stretch ~1700 cm⁻¹) and hydroxyl groups (broad O-H stretch ~3200 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced: How to resolve contradictions in crystallographic data for hydroxynaphthalene derivatives?

Methodological Answer:

Discrepancies in X-ray diffraction data (e.g., bond lengths, angles) may arise from disorder or solvent inclusion .

- Strategies :

Basic: What are the key applications in biochemical research?

Methodological Answer:

- Enzyme inhibition studies : The compound’s aromatic and ketone groups may interact with enzyme active sites (e.g., cytochrome P450).

- Antimicrobial assays : Test against bacterial/fungal strains via broth microdilution, monitoring MIC (minimum inhibitory concentration) .

- Fluorescent probes : Functionalize the hydroxyl group for pH-sensitive labeling in cellular imaging .

Advanced: How to analyze reaction mechanisms for hydroxyl-directed acylation?

Methodological Answer:

- Kinetic studies : Use stopped-flow NMR to track intermediates in real-time.

- Isotopic labeling : Introduce deuterium at the hydroxyl group to study proton transfer steps.

- Computational modeling : Map potential energy surfaces (PES) for transition states using M06-2X functional .

Basic: How to optimize HPLC purification for this compound?

Methodological Answer:

- Column selection : Use C18 reverse-phase columns (e.g., Newcrom R1) with mobile phases like acetonitrile/water (70:30) .

- Detection : UV at 254 nm (naphthalene absorption) or diode-array for purity checks.

- Gradient elution : Adjust pH with 0.1% TFA to enhance peak resolution for polar hydroxyl derivatives .

Advanced: What DFT-based strategies predict electronic properties for material science applications?

Methodological Answer:

- Bandgap calculation : Use PBE functional to model HOMO-LUMO gaps for optoelectronic potential .

- Charge transport : Compute reorganization energies with Marcus theory to assess suitability as organic semiconductors .

- Solvent effects : Include PCM (Polarizable Continuum Model) to simulate dielectric environments .

Basic: How does substituent position affect biological activity compared to analogs?

Methodological Answer:

- Comparative assays : Test 6-hydroxy vs. 2-hydroxy derivatives in cytotoxicity assays (e.g., MTT on HeLa cells).

- SAR analysis : Correlate logP (from HPLC) with membrane permeability .

- Docking studies : Use AutoDock to model interactions with target proteins (e.g., kinases) .

Advanced: How to address discrepancies in thermodynamic stability data?

Methodological Answer:

- Calorimetry : Perform DSC to measure melting points and compare with computational predictions (e.g., COSMO-RS).

- Solubility studies : Use shake-flask method with Hansen solubility parameters to validate simulations .

- Error analysis : Statistically assess batch-to-batch variability via ANOVA for industrial-scale synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.